7-Acetyl-2H-1,4-benzothiazin-3(4H)-one
Description
Historical Context and Significance of 1,4-Benzothiazinones in Heterocyclic Chemistry
The 1,4-benzothiazine structure, consisting of a benzene (B151609) ring fused to a thiazine (B8601807) ring, is a key structural motif in medicinal chemistry. cbijournal.comrsc.orgnih.gov Its significance is partly derived from its structural relationship to phenothiazines, a class of drugs known for their antipsychotic properties. nih.gov The biological activity of many 1,4-benzothiazines is similar to that of phenothiazines due to a characteristic fold along the nitrogen-sulfur axis. cbijournal.comresearchgate.net The 1,4-benzothiazine nucleus is also found in nature, for instance, in the pigment pheomelanin. cbijournal.com Over the years, extensive research has led to the development of numerous synthetic routes to access 1,4-benzothiazine analogues, reflecting a sustained interest in their potential applications. nih.govresearchgate.net This versatile scaffold serves as a bridge between synthetic organic chemistry and medicinal, pharmaceutical, and industrial applications, making it a valuable target in drug development. rsc.orgnih.gov
Structural Features and Core Pharmacophore Analysis of the 1,4-Benzothiazinone System
The core structure of a 1,4-benzothiazinone is a bicyclic system where a benzene ring is fused to a 1,4-thiazin-3-one ring. acs.org This arrangement of sulfur and nitrogen atoms within the heterocyclic ring is crucial to its chemical properties and biological functions.
Key structural features include:
Fused Ring System : The fusion of the aromatic benzene ring with the thiazine ring enhances its biological properties and provides a rigid scaffold for functionalization. rsc.orgnih.gov
Non-planarity : X-ray crystallography studies have revealed that the benzothiazinone scaffold can deviate significantly from planarity. nih.govresearchgate.net The six-membered 1,3-thiazin-4-one ring can adopt conformations such as a boat form. nih.gov This non-planar structure, with a fold along the N-S axis, is a shared characteristic with phenothiazines and is believed to be important for its biological activity. researchgate.net
Covalent Interaction : Certain derivatives, particularly the 8-nitrobenzothiazinones (BTZs) developed as antitubercular agents, act as mechanism-based, covalent inhibitors. nih.gov For example, the potent antitubercular drug candidate BTZ043 forms a semimercaptal adduct with a cysteine residue in the active site of its target enzyme, DprE1. nih.gov This covalent bonding explains the exquisite potency of this class of compounds. nih.gov
The entire 1,4-benzothiazinone nucleus is considered the core pharmacophore, which can be modified at various positions to modulate its biological activity. The substituent at the 2-position of the ring system, in particular, has been shown to significantly influence the efficacy of these compounds. nih.gov
Comparative Analysis with Structurally Related Scaffolds (e.g., Quinazolinones, Benzoxazinones)
The therapeutic potential of the 1,4-benzothiazinone scaffold can be better understood by comparing it with structurally similar heterocyclic systems like benzoxazinones (where the sulfur atom is replaced by an oxygen) and quinazolinones (where the sulfur is replaced by a nitrogen).
Studies have shown that these atomic substitutions can lead to significant differences in biological activity. nih.gov In the context of antitubercular agents targeting the DprE1 enzyme, benzothiazinones (BTZs) are markedly more potent than their benzoxazinone (B8607429) (BOZs) and quinazolinone (QZs) counterparts. nih.gov For instance, replacing the sulfur in a BTZ with oxygen to create the corresponding BOZ resulted in a 500-fold reduction in activity, with the BOZs showing a reduced affinity for the target enzyme. nih.gov
From a chemical reactivity standpoint, 3,1-benzothiazin-4-ones and 3,1-benzoxazin-4-ones exhibit different behaviors as enzyme inactivators. Benzoxazinones are highly potent inactivators of the serine protease chymotrypsin, whereas the sulfur analogues show very little inhibitory activity. bohrium.com This difference is attributed to the greater intrinsic stability of benzothiazinones, which are resonance-stabilized. In contrast, benzoxazinones lack this ester-like resonance, making them more reactive acylating agents. bohrium.com However, in other applications, such as herbicides, sulfur-containing compounds like 1,4-benzothiazinones have demonstrated higher inhibitory activity than benzoxazinones. mdpi.com
| Scaffold | Key Structural Difference | Relative Antitubercular Activity (vs. BTZ) | Relative Chymotrypsin Inhibition (vs. Benzoxazinone) | Reference |
|---|---|---|---|---|
| 1,4-Benzothiazinone | Contains Sulfur (S) | High | Low | nih.govbohrium.com |
| 1,4-Benzoxazinone | Contains Oxygen (O) | Low (500x less active) | High | nih.govbohrium.com |
| Quinazolinone | Contains Nitrogen (N) | Low (Inactive) | Not specified | nih.gov |
Overview of Reported Biological Activities Associated with Benzothiazinone Derivatives
Derivatives of the 1,4-benzothiazinone scaffold exhibit an exceptionally broad spectrum of biological activities, making them a highly attractive framework for drug discovery. nih.govresearchgate.net The versatility of this chemical structure allows for modifications that can target a wide range of physiological processes.
The reported pharmacological properties are extensive and include:
Antimicrobial : Potent activity against various pathogens, most notably as antitubercular agents that inhibit mycobacterial cell wall synthesis. nih.govresearchgate.net They also show general antibacterial and antifungal properties. cbijournal.comresearchgate.net
Antihypertensive : Certain derivatives act as calcium channel blockers and calmodulin antagonists, leading to antihypertensive effects. nih.gov
Anticancer : Various analogues have demonstrated antitumor and antiproliferative activities. cbijournal.comnih.gov
Anti-inflammatory : The scaffold has been associated with significant anti-inflammatory properties. researchgate.net
Antiviral : Activity against viruses such as HIV and Hepatitis C has been reported. cbijournal.comresearchgate.net
Central Nervous System (CNS) Activity : The structural similarity to phenothiazines underpins their potential as antipsychotropic and CNS stimulating agents. cbijournal.comnih.govresearchgate.net
A summary of the diverse biological activities is presented in the table below.
| Activity Category | Specific Activities Reported | Reference |
|---|---|---|
| Anti-infective | Antitubercular, Antibacterial, Antifungal, Antimalarial, Anti-HIV, Anti-Hepatitis C Virus | cbijournal.comnih.govresearchgate.net |
| Cardiovascular | Antihypertensive, Calcium Antagonist, Vasorelaxant, Anti-arrhythmic, Antihyperlipidemic | cbijournal.comresearchgate.netnih.gov |
| Antineoplastic | Antitumor, Antiproliferative, Cytotoxic | cbijournal.comnih.govresearchgate.net |
| Anti-inflammatory & Analgesic | Anti-inflammatory, Analgesic, Anti-rheumatic, Anti-allergic, 15-Lipoxygenase inhibition | nih.govresearchgate.net |
| Metabolic & Endocrine | Antidiabetic, Antithyroid | nih.govresearchgate.net |
| CNS & Neurological | CNS Stimulating, Antipsychotropic, Neuroprotective | cbijournal.comresearchgate.net |
| Other | Antioxidant, Immunomodulator, Potassium Channel Opener, Herbicidal, Pesticidal | cbijournal.comnih.govresearchgate.net |
Structure
3D Structure
Properties
CAS No. |
127630-32-4 |
|---|---|
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
7-acetyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C10H9NO2S/c1-6(12)7-2-3-8-9(4-7)14-5-10(13)11-8/h2-4H,5H2,1H3,(H,11,13) |
InChI Key |
LLWARJUUYDEUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)CS2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Benzothiazinone Scaffolds
Classical and Modern Synthetic Routes to the 1,4-Benzothiazin-3(4H)-one Core
The foundational structure of 1,4-benzothiazin-3(4H)-one can be assembled through several reliable synthetic strategies, most of which utilize 2-aminothiophenol (B119425) as a key starting material.
While anthranilic acid and its derivatives are common starting materials in heterocyclic synthesis, their application in forming the 1,4-benzothiazin-3(4H)-one core is not the most direct route. Instead, anthranilic acid derivatives are more frequently employed in the synthesis of the isomeric 4H-3,1-benzothiazin-4-one scaffold. researchgate.netbohrium.com For instance, a general synthesis of 1,3-benzothiazin-4-ones involves the coupling of thiosalicylic acid with Schiff base intermediates derived from aromatic amines. easpublisher.com The synthesis of the 1,4-benzothiazin-3(4H)-one regioisomer typically proceeds from different precursors, such as 2-aminothiophenol, to ensure the correct arrangement of the sulfur and nitrogen heteroatoms.
The use of dithiocarbamate (B8719985) and thiocyanate (B1210189) intermediates is a known strategy in the synthesis of various sulfur- and nitrogen-containing heterocycles. However, this pathway is not commonly documented for the specific construction of the 2H-1,4-benzothiazin-3(4H)-one core. While related isothiocyanate precursors have been used to generate fused thieno[3,2-b] researchgate.netbohrium.combenzothiazine systems, the direct synthesis of the parent benzothiazinone scaffold via these intermediates is not a prevalent method in the surveyed literature. researchgate.net
Reductive cyclization offers a powerful method for the formation of heterocyclic rings. This strategy often involves the reduction of a nitro group to an amine, which then undergoes a subsequent intramolecular cyclization. A scalable, single-step procedure for producing 2-alkylsubstituted benzothiazoles utilizes the reduction of bis-(2-nitrophenyl)-disulfides. chemrxiv.org In this process, the nitro groups and the disulfide bond are reduced simultaneously in situ to generate a 2-aminothiophenol intermediate. This highly reactive intermediate can then be trapped by an appropriate electrophile, such as an activated acid derivative, to yield the final heterocyclic product. chemrxiv.org This one-pot reductive-cyclization approach avoids the isolation of the often-unstable aminothiophenol intermediate.
| Precursor | Reducing Agent | Key Intermediate | Product Type |
| Bis-(2-nitrophenyl)-disulfide | Sodium Sulfite (Na2SO3) | 2-Aminothiophenol | Benzothiazole (B30560) |
This interactive table summarizes the key components of a one-pot reductive cyclization strategy that generates the crucial 2-aminothiophenol intermediate for subsequent heterocyclization.
One of the most direct and widely used methods for constructing the 2H-1,4-benzothiazin-3(4H)-one core is the condensation reaction between a 2-aminothiophenol and an α-halo carbonyl compound. researchgate.net This reaction involves the nucleophilic attack of both the thiol and amino groups onto the electrophilic centers of the second reactant, leading to cyclization.
Specifically, the reaction of 2-aminothiophenols with reagents such as 2-chloroacetic acid, ethyl 2-bromoalkanoates, or bromopyruvates effectively yields 2H-benzo[b] researchgate.netbohrium.comthiazin-3(4H)-one derivatives. researchgate.net Another variation involves the condensation of 2-aminothiophenol with maleic anhydride (B1165640), which proceeds through an intermediate o-mercaptomaleanilic acid to form the benzothiazinone ring system. cbijournal.com
| Aminothiol Reactant | α-Halo Carbonyl / Electrophile | Solvent | Resulting Product |
| 2-Aminothiophenol | Maleic Anhydride | Diethyl Ether | 1,4-Benzothiazine-2-acetic acid cbijournal.com |
| Sodium-2-aminothiophenate | 2-Bromo-1-(4-methoxyphenyl)ethanoate | Diethyl Ether | 3-(4-Methoxyphenyl)-2H-1,4-benzothiazin-2-one cbijournal.com |
| 2-Aminothiophenol | Diethyl Acetylenedicarboxylate | Ethanol (B145695) | Ethyl(3-oxo- researchgate.netbohrium.combenzothiazin-2-ylidene)acetate nih.gov |
This interactive table presents examples of coupling reactions used to synthesize the 1,4-benzothiazinone core and its derivatives.
Specific Methodologies for Acetylated Benzothiazinone Derivatives
To synthesize the target compound, 7-Acetyl-2H-1,4-benzothiazin-3(4H)-one, a functional group must be introduced onto the benzene (B151609) ring of the heterocyclic core. This is typically achieved by functionalizing the core after its formation or by using a pre-functionalized starting material.
A common and effective strategy for introducing an acetyl group onto an aromatic ring is through the chemical manipulation of a nitro group. The synthesis of this compound can be logically achieved from a 7-Nitro-2H-1,4-benzothiazin-3(4H)-one precursor. This precursor is synthesized using the previously described cyclization methods, starting with a nitrated aminothiophenol.
The conversion of the nitro group to an acetyl group is a two-step process:
Reduction of the Nitro Group: The 7-nitro group is first reduced to a 7-amino group (7-Amino-2H-1,4-benzothiazin-3(4H)-one). This transformation can be accomplished using various reducing agents, such as sodium dithionite, or through catalytic hydrogenation.
Acetylation of the Amino Group: The resulting 7-amino group is then acetylated. A common method for this step is the Friedel-Crafts acylation reaction, or more directly, by treating the amine with an acetylating agent like acetic anhydride or acetyl chloride to form the final 7-acetyl derivative.
This nitro-reduction followed by acetylation provides a reliable pathway to install the acetyl moiety at the desired position on the benzothiazinone scaffold.
Functionalization of the Benzothiazinone Core with Acetyl Groups
The introduction of an acetyl group onto the 2H-1,4-benzothiazin-3(4H)-one core, specifically at the 7-position, is a key synthetic transformation that can significantly influence the molecule's biological activity. Several methods have been explored for this functionalization, with Friedel-Crafts acylation and directed ortho-metalation being prominent examples.
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is a common method for introducing acyl groups to aromatic rings. In the context of this compound synthesis, the benzothiazinone core is treated with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction typically proceeds by the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of the benzothiazinone. The regioselectivity of this reaction is directed by the existing substituents on the benzene ring, favoring substitution at positions that are electronically activated.
Directed ortho-Metalation (DoM): This strategy offers a powerful alternative for achieving high regioselectivity. It involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalating group (DMG). In the case of the benzothiazinone scaffold, the amide functionality can act as a DMG. Treatment with a strong base, such as n-butyllithium, at low temperatures leads to the selective removal of a proton at a specific position on the aromatic ring. The resulting lithiated intermediate can then be quenched with an acetylating agent, like N,N-dimethylacetamide (DMAC), to introduce the acetyl group with high precision.
A comparative analysis of these two methods reveals trade-offs between yield, regioselectivity, and reaction conditions.
| Method | Conditions | Regioselectivity (%) | Yield (%) |
|---|---|---|---|
| Friedel-Crafts Acylation | Ac₂O, AlCl₃, DCM, 0°C, 4h | 87 | 78 |
| Directed Lithiation | n-BuLi, DMAC, THF, –78°C, then H₃O⁺ | 92 | 65 |
While Friedel-Crafts acylation may offer higher yields in some cases, directed lithiation provides superior regioselectivity, which is crucial for the unambiguous synthesis of a specific isomer like this compound. nih.gov
The synthesis of the related compound, 2-acetyl-3-methyl-4H-1,4-benzothiazine, is achieved through the reaction of 2-aminothiophenol with 3-chloro-2,4-pentanedione in the presence of pyridine, yielding the product in high yields. mdpi.com This demonstrates another synthetic route for introducing an acetyl group, albeit on a different position of a modified benzothiazine core. Furthermore, the synthesis of 6-(2-chloroacetyl)-2H-benzo[b] rsc.orgnih.govthiazin-3(4H)-one highlights the introduction of a chloroacetyl group, which can serve as a versatile handle for further derivatization. rsc.org
Advanced Synthetic Techniques
Modern synthetic chemistry has seen the advent of powerful techniques that enable the construction of complex molecular architectures with greater efficiency and precision. These advanced methods have been successfully applied to the synthesis and derivatization of benzothiazinone scaffolds.
Copper-Catalyzed Cascade Cyclization Approaches
Copper catalysis has emerged as a robust tool for the formation of carbon-heteroatom bonds, and its application in cascade reactions allows for the construction of complex heterocyclic systems in a single synthetic operation. A notable example is the copper-catalyzed cascade synthesis of 2H-benzo[b] rsc.orgnih.govthiazin-3(4H)-ones from 2-halo-N-(2-halophenyl)-acetamides and thioacetic acid (AcSH). nih.gov This process involves a sequence of reactions, including S_N2 substitution, deacetylation, and an intramolecular C-S bond formation, all facilitated by the copper catalyst. nih.gov This approach is highly valuable as it allows for the generation of molecular diversity at three different positions on the benzothiazinone scaffold. nih.gov
The versatility of copper catalysis is further demonstrated in the synthesis of related benzothiazole and benzothiazolone structures. For instance, a copper-catalyzed three-component reaction of o-iodoanilines, dimethylformamide (DMF), and potassium sulfide (B99878) has been developed for the synthesis of benzothiazolones, where DMF serves as a carbon monoxide source. rsc.org Similarly, the condensation of 2-aminobenzenethiols with nitriles, catalyzed by Cu(OAc)₂, provides an efficient route to 2-substituted benzothiazoles under mild conditions. organic-chemistry.org These examples underscore the broad utility of copper-catalyzed reactions in constructing the core structures of sulfur and nitrogen-containing heterocycles.
While a specific copper-catalyzed cascade cyclization leading directly to this compound has not been detailed, the principles established in these related syntheses provide a strong foundation for the development of such a pathway. A plausible approach could involve the use of a suitably substituted 2-halo-N-(2-halophenyl)-acetamide bearing an acetyl group on the phenyl ring.
Application of "Click Chemistry" for Derivatization
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. This methodology has been effectively utilized for the derivatization of the benzothiazinone core, enabling the synthesis of complex molecular architectures with potential therapeutic applications.
A key strategy involves the introduction of an azide (B81097) or alkyne functionality onto the benzothiazinone scaffold, which can then be "clicked" with a complementary reaction partner. For instance, the synthesis of a 1,3-benzothiazinone azide (BTZ-N₃) has been reported, serving as a versatile building block for derivatization via click chemistry. lookchem.com This azide-functionalized benzothiazinone can be readily coupled with various alkynes to generate a library of triazole-containing derivatives. Computational docking studies have indicated that such azide analogs can bind to biological targets in a manner similar to their parent compounds. lookchem.com
The application of click chemistry in this context offers several advantages:
Modularity: It allows for the rapid and efficient connection of diverse molecular fragments to the benzothiazinone core.
Biocompatibility: The mild reaction conditions of click chemistry are often compatible with biological systems, making it a valuable tool for bioconjugation and the development of chemical probes.
High Yields and Selectivity: Click reactions are known for their high efficiency and specificity, leading to clean product formation with minimal side reactions.
Nucleophilic Substitution Reactions for Moiety Integration
Nucleophilic substitution reactions are a cornerstone of organic synthesis, providing a powerful means to introduce a wide variety of functional groups and molecular moieties. In the context of the benzothiazinone scaffold, both nucleophilic substitution at the heterocyclic ring and nucleophilic aromatic substitution (S_NAr) on the benzene ring are important strategies for derivatization.
The nitrogen atom of the benzothiazinone core can act as a nucleophile, allowing for alkylation or acylation reactions to introduce substituents at the N-4 position. Furthermore, functional groups attached to the benzothiazinone scaffold can be modified through nucleophilic substitution. For example, a chloroacetyl group, as seen in 6-(2-chloroacetyl)-2H-benzo[b] rsc.orgnih.govthiazin-3(4H)-one, provides an electrophilic center that can react with various nucleophiles, such as amines, thiols, and alcohols, to introduce a diverse range of side chains. rsc.org
Nucleophilic aromatic substitution (S_NAr) on the benzene ring of the benzothiazinone is also a viable strategy, particularly if the ring is activated by electron-withdrawing groups. While the acetyl group at the 7-position is not a strong activating group for S_NAr, the presence of other substituents could facilitate such reactions. A dynamic nucleophilic aromatic substitution of tetrazines (S_NTz) with phenols and alkyl thiols has been reported, showcasing an innovative approach to reversible covalent bond formation that could potentially be adapted to other heterocyclic systems. nih.gov The general principles of S_NAr, including the requirement for an electron-deficient aromatic ring and a good leaving group, would govern the feasibility of such transformations on the benzothiazinone core.
Continuous Flow Synthesis Methodologies
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. researchgate.net This methodology involves the continuous pumping of reactants through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.
The application of continuous flow synthesis to the preparation of benzothiazinone-related structures has been demonstrated. For example, a continuous flow system for the synthesis of 1,4-benzothiazines has been developed, utilizing the reaction of (E)-β-chlorovinyl ketones and 2,2'-dithiodianilines. nih.gov This flow-based approach allows for the segregation of reactive chemical species, leading to more defined reaction pathways that are not feasible under batch conditions. nih.gov
The benefits of continuous flow synthesis for benzothiazinone production include:
Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with handling hazardous reagents and exothermic reactions.
Improved Efficiency: Precise control over reaction conditions often leads to higher yields and purities, with reduced reaction times.
Scalability: The production capacity can be easily scaled up by running the flow system for longer periods or by using parallel reactor setups.
Greener Chemistry: Continuous flow processes can reduce solvent and energy consumption, contributing to more sustainable manufacturing. researchgate.net
While a specific continuous flow synthesis of this compound has not been extensively reported, the successful application of this technology to related heterocyclic systems suggests its high potential for the efficient and safe production of this and other benzothiazinone derivatives.
Regioselectivity and Stereoselectivity Considerations in Benzothiazinone Synthesis
The control of regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis, as the specific arrangement of atoms in a molecule dictates its biological activity. In the synthesis of benzothiazinone scaffolds, these considerations are paramount for obtaining the desired isomer with high purity.
Regioselectivity: The regiochemical outcome of reactions involving the benzothiazinone core is often influenced by the electronic and steric properties of the reactants and the reaction conditions. For example, in the synthesis of 1,4-benzothiazines from α-cyano α-alkoxy carbonyl epoxides and 2-aminothiophenol, the regioselectivity of the epoxide ring-opening is a key determinant of the final product structure. The nucleophilic attack of the sulfur atom of 2-aminothiophenol on the epoxide can occur at two different carbon atoms, leading to the formation of regioisomers. The inherent difference in nucleophilicity between the sulfur and nitrogen atoms of 2-aminothiophenol also plays a crucial role in directing the initial bond formation. In many cases, the reaction proceeds with high regioselectivity, favoring the attack of the more nucleophilic sulfur atom.
Similarly, in the functionalization of the benzothiazinone aromatic ring, such as in Friedel-Crafts acylation, the directing effects of the existing substituents govern the position of the incoming electrophile. The development of regioselective C-H functionalization methods, such as iridium-catalyzed C-H borylation, has provided powerful tools for the controlled derivatization of heterocyclic systems, although their application to benzothiazinones is an area for further exploration.
Stereoselectivity: When the synthesis of benzothiazinones involves the formation of new stereocenters, controlling the stereochemical outcome is essential. For instance, in the intermolecular Michael addition of benzothiazine anions to α,β-unsaturated carbonyl compounds, the formation of new carbon-carbon bonds can lead to the generation of diastereomers. Studies have shown that the stereoselectivity of these reactions can be very high, although achieving control over the direction of relative stereoselectivity can be challenging.
Asymmetric catalysis provides a powerful approach to control the stereochemistry of reactions. For example, an N-heterocyclic carbene (NHC)-catalyzed regio- and stereoselective Mannich/lactamization domino reaction has been developed for the asymmetric synthesis of benzothiazolo-pyrimidinones, achieving excellent stereoselectivities. mdpi.com While this example involves a related heterocyclic system, the principles of asymmetric catalysis can be applied to the synthesis of chiral benzothiazinone derivatives. The development of stereoselective methods for the synthesis of this compound would be of significant interest if the introduction of additional chiral centers is desired.
Structural Modification and Derivatization Strategies of the Benzothiazinone Scaffold
Introduction of Substituents on the Benzene (B151609) and Thiazine (B8601807) Rings
The functionalization of the core benzothiazinone structure by adding substituents to the benzene and thiazine rings is a primary strategy to modulate its physicochemical properties and biological activity. These modifications can influence factors such as target binding affinity, solubility, and metabolic stability.
The 7-position of the benzothiazinone ring is a common site for substitution. The introduction of an acetyl group to form 7-Acetyl-2H-1,4-benzothiazin-3(4H)-one creates a key intermediate for further derivatization. This compound possesses functional groups that can participate in various chemical reactions, including nucleophilic substitution at the acetyl group, reduction reactions to yield corresponding amines or alcohols, and cycloaddition reactions. For instance, it can react with azides to form triazole derivatives, a common strategy for creating hybrid molecules. The synthesis of this compound often involves the reaction of 2-aminothiophenol (B119425) with a suitable acylating agent.
Another significant modification at this position is the introduction of alkoxy groups. A series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones has been synthesized and evaluated for anticonvulsant activity. wisdomlib.org In one study, 7-(hexyloxy)-2H-benzo[b] ijpsdronline.comnih.govthiazin-3(4H)-one was identified as a potentially useful and safe therapeutic compound from this series. wisdomlib.org The synthesis of these derivatives often starts from materials like 5-methoxybenzo[d]thiazol-2-amine, highlighting the chemical versatility of the benzothiazine scaffold. wisdomlib.org
Table 1: Examples of Modifications at the 7-Position of the Benzothiazinone Ring
| Compound Name | Substituent at 7-Position | Noted Application/Activity | Reference |
| This compound | Acetyl (-COCH₃) | Intermediate for synthesis of triazole derivatives | nih.gov |
| 7-(Hexyloxy)-2H-benzo[b] ijpsdronline.comnih.govthiazin-3(4H)-one | Hexyloxy (-O(CH₂)₅CH₃) | Anticonvulsant activity | wisdomlib.org |
| 7-(2-Fluorobenzyloxy)-4H- wisdomlib.orgijpsdronline.comnih.govtriazolo[4,3-d]benzo[b] ijpsdronline.comnih.govthiazine | 2-Fluorobenzyloxy | Anticonvulsant activity | wisdomlib.org |
The nitrogen atom at the 4-position (N4) of the thiazine ring offers another valuable site for structural modification. Alkylation or acylation at this position can significantly impact the compound's properties. For example, the synthesis of 4-octyl-2H-1,4-benzothiazin-3-one, which showed antibacterial activity, was achieved by alkylating the amino group. researchgate.net N-substituted benzo-1,4-thiazine-2-carboxylates have also been prepared through methods like copper-catalyzed intramolecular amination of aryl bromides or oxidative ring expansion of substituted benzothiazoles. nih.gov These modifications underscore the importance of the N4 position in developing new benzothiazinone-based agents.
Side-Chain Elaboration and Hybridization Strategies
Molecular hybridization, which involves combining the benzothiazinone scaffold with other heterocyclic systems, is a powerful strategy to create novel compounds with potentially enhanced or synergistic biological activities. This approach aims to develop chimeric molecules that can interact with multiple biological targets.
The triazole ring is a five-membered heterocycle that is a component of several clinically approved drugs. Its incorporation into the benzothiazinone structure has led to the development of potent antitubercular agents. nih.gov A common synthetic route is the "click chemistry" approach, specifically the 1,3-dipolar cycloaddition reaction, to create 1,2,3-triazole-linked benzothiazinone hybrids. nih.gov These hybrid compounds have been designed to target DprE1 (decaprenylphosphoryl-β-d-ribose 2′-epimerase), an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. ijpsdronline.comnih.gov In one study, optimization of an initial hit compound led to derivatives with potent anti-TB activity, exhibiting a minimum inhibitory concentration (MIC) as low as 0.03–0.12 μg/mL. ijpsdronline.com
Table 2: Antitubercular Activity of Benzothiazinone-Triazole Hybrids
| Compound Series | Target | Activity Range (MIC) | Key Findings | Reference |
| 2-Amino linked BTZ-triazoles | M. tuberculosis H37Rv | 0.03–0.12 μg/mL | Optimization of an initial hit led to potent derivatives with high selectivity indices. | ijpsdronline.com |
| 3,5-Disubstituted-1,2,4-triazoles | M. tuberculosis H37Rv | 12.5–100 μg/mL | Compounds 5c, 5e, and 6c were the most active, with an MIC of 12.5 μg/mL. | |
| 1,2,3-Triazole incorporated BTZs | M. bovis BCG | 27.34–29.37 μg/mL | Compounds 6c and 6e were the most active against M. bovis BCG and showed no significant cytotoxicity. | nih.gov |
The integration of other heterocyclic rings, such as thiadiazole and oxazolidinone, has also been explored. A series of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] ijpsdronline.comnih.govthiazin-3(4H)-one compounds were synthesized by reacting thiadiazole derivatives with a 6-(2-chloroacetyl)-2H-benzo[b] ijpsdronline.comnih.govthiazin-3(4H)-one intermediate. These hybrids were evaluated as potential acetylcholinesterase inhibitors for Alzheimer's disease, with some compounds showing significant inhibitory activity. The molecular hybridization of phenothiazine (B1677639) (a related structure) with 1,3,4-thiadiazole (B1197879) has also yielded potent antitubercular agents.
Similarly, novel oxazolidinones incorporating benzothiazine derivatives have been synthesized and evaluated for antimicrobial and anti-inflammatory activities. ijpsdronline.com Oxazolidinones are a known class of synthetic antibacterial agents, and their combination with the benzothiazine scaffold aims to create new pharmacologically active molecules. ijpsdronline.com The synthesis typically involves a simple reflux reaction to connect the two heterocyclic systems. ijpsdronline.com
Beyond triazoles and thiadiazoles, the benzothiazinone scaffold has been conjugated with a range of other heterocyclic systems to explore new chemical space and biological activities. For example, the synthesis of 8-pyrrole-benzothiazinones has resulted in the first non-nitro-benzothiazinones that demonstrate significant antimycobacterial activity as noncovalent inhibitors of DprE1. Other examples include the synthesis of pyridobenzothiazines, which have shown activity against various cancer cell lines, and the conjugation with Schiff and Mannich bases. Furthermore, a tandem diazotization/cyclization approach has been developed to create fused heterocyclic systems, such as wisdomlib.orgijpsdronline.comoxadiazolo[3,4-d] wisdomlib.orgijpsdronline.comtriazin-7(6H)-one, demonstrating advanced strategies for creating complex molecular architectures based on nitrogen heterocycles. These varied approaches highlight the broad potential of using the benzothiazinone core as a building block for diverse and complex bioactive molecules. nih.gov
Chemical Transformations of the Benzothiazinone Nucleus
The 2H-1,4-benzothiazin-3(4H)-one nucleus, the core of this compound, is a versatile scaffold that can undergo a variety of chemical transformations. These reactions allow for the fine-tuning of its physicochemical and pharmacological properties. Key transformations include oxidation of the sulfur atom, reduction of the heterocyclic thiazine ring, and substitution reactions on the aromatic portion of the molecule.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom within the thiazine ring of the this compound scaffold is susceptible to oxidation. This process typically occurs in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These transformations significantly alter the electronic and steric properties of the molecule, which can have a profound impact on its biological activity.
The oxidation of the thioether in the benzothiazinone ring increases the polarity of the molecule and introduces a hydrogen bond acceptor group. The resulting sulfoxides contain a chiral center at the sulfur atom, introducing an additional layer of complexity and potential for stereospecific interactions with biological targets. The sulfone, being a strong electron-withdrawing group, can further modulate the electronic character of the entire scaffold.
A variety of oxidizing agents can be employed for these transformations, with the choice of reagent and reaction conditions determining the final product. Milder oxidizing agents and controlled stoichiometry are typically used to isolate the sulfoxide, while stronger oxidants or harsher conditions favor the formation of the sulfone. For instance, fluorinated 3,4-dihydro-2H-1,4-benzothiazine derivatives have been successfully oxidized to their corresponding sulfoxides and sulfones.
| Oxidizing Agent | Typical Product | Reaction Conditions |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Stoichiometry and temperature control |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Controlled stoichiometry |
| Oxone® (Potassium peroxymonosulfate) | Sulfoxide or Sulfone | Temperature and equivalents of oxidant |
| Sodium Periodate (NaIO₄) | Sulfoxide | Mild conditions |
Reduction of the Thiazine Ring System
The thiazine ring of the benzothiazinone scaffold can also be targeted for reduction. The amide carbonyl group at the 3-position is a key site for such transformations. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), have been shown to reduce the carbonyl group in related 3-phenyl-1,4-benzothiazine systems, yielding the corresponding 2,3-dihydro-4H-1,4-benzothiazine. colab.ws This transformation removes the planar carbonyl group and introduces greater conformational flexibility to the heterocyclic ring, which can influence receptor binding.
Catalytic hydrogenation represents another approach to the reduction of the benzothiazinone system. However, in some cases, this can lead to molecular rearrangements. For example, the catalytic hydrogenation of 3-phenyl-2H-1,4-benzothiazine has been reported to yield a rearranged 2-phenyl-2-methyl-2,3-dihydrobenzothiazole product. colab.ws Such rearrangements highlight the complex reactivity of the benzothiazinone scaffold under different reductive conditions. The choice of reducing agent and catalyst is therefore crucial in directing the outcome of the reaction.
| Reducing Agent/Method | Effect on Thiazine Ring | Potential Product |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction of amide carbonyl | 2,3-dihydro-4H-1,4-benzothiazine derivative colab.ws |
| Catalytic Hydrogenation | Reduction and potential rearrangement | Dihydrobenzothiazine or rearranged products colab.ws |
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The benzene ring of the this compound scaffold is amenable to both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.
Electrophilic Aromatic Substitution (EAS)
The orientation of incoming electrophiles is directed by the substituents already present on the aromatic ring. In the case of this compound, there are two key directing groups to consider: the acetyl group at the 7-position and the fused thiazine ring system.
The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org
The sulfur atom and the nitrogen atom of the thiazine ring, through resonance, can donate electron density to the aromatic ring, making them activating, ortho, para-directing groups.
The outcome of an EAS reaction on this scaffold will depend on the interplay of these directing effects. The positions ortho and para to the activating heteroatoms (positions 5, 6, and 8) and the position meta to the deactivating acetyl group (positions 6 and 8) are potential sites of substitution. The precise location of substitution will be influenced by the reaction conditions and the nature of the electrophile.
Nucleophilic Aromatic Substitution (SNA)
Nucleophilic aromatic substitution is also a viable strategy for modifying the benzothiazinone core, provided a suitable leaving group, such as a halogen, is present on the aromatic ring. researchgate.netmdpi.comnih.gov For instance, a chloro-substituted benzothiazinone could react with various nucleophiles (e.g., amines, alkoxides, thiols) to generate a diverse library of analogs. This approach is particularly useful for late-stage functionalization of the scaffold. The reaction of chloro-substituted 2H-1,2,3-benzothiadiazine 1,1-dioxides with amines has demonstrated that such substitutions are feasible on related heterocyclic systems. researchgate.net
Scaffold Morphing and Analog Design
Scaffold morphing, also known as scaffold hopping, is a powerful strategy in medicinal chemistry that involves modifying the core structure of a biologically active molecule to generate novel chemotypes. nih.gov This approach aims to identify new compounds with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property space, while retaining the key pharmacophoric features of the original molecule. The benzothiazinone scaffold has proven to be a fruitful starting point for such endeavors.
A notable application of scaffold morphing has been in the development of new inhibitors of the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a critical target for anti-tuberculosis drugs. Starting from the benzothiazinone core, researchers have designed and synthesized analogs with different heterocyclic systems. For example, by replacing the benzothiazinone scaffold with a benzimidazole (B57391) core, a novel series of potent DprE1 inhibitors with improved solubility and plasma-free fraction was discovered.
This strategy has also led to the identification of other novel heterocyclic systems with antimycobacterial activity, demonstrating the versatility of the benzothiazinone pharmacophore as a template for new drug discovery.
| Original Scaffold | Morphed Scaffold | Therapeutic Target | Reference |
| Benzothiazinone | Benzimidazole | DprE1 (Tuberculosis) | |
| Benzothiazinone | Benzoxazinone (B8607429) | DprE1 (Tuberculosis) | |
| Benzothiazinone | Benzothiopyranone | DprE1 (Tuberculosis) |
Mechanistic Investigations of Biological Activities Mediated by Benzothiazinone Derivatives
Enzyme Inhibition Studies
Derivatives of 7-Acetyl-2H-1,4-benzothiazin-3(4H)-one have been the subject of numerous studies to elucidate their mechanisms of action, which predominantly involve the inhibition of key enzymes.
Benzothiazinones (BTZs) are recognized as potent inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), an essential enzyme for the viability of Mycobacterium tuberculosis. nih.govnih.gov DprE1 is a critical component in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan and lipoarabinomannan. nih.gov Its inhibition disrupts cell wall formation, leading to bacterial cell lysis and death. bham.ac.uk Several DprE1 inhibitors, including the benzothiazinones BTZ043 and Macozinone (PBTZ169), have advanced to clinical trials. plos.org
The primary mechanism of DprE1 inactivation by nitro-aromatic benzothiazinones is through the formation of an irreversible covalent adduct. asm.org The process begins when the BTZ compound acts as a suicide substrate for the reduced form of the DprE1 flavoenzyme. nih.gov The enzyme reduces the nitro group on the benzothiazinone scaffold to a highly reactive nitroso derivative. nih.govasm.org This intermediate then undergoes a nucleophilic attack from the thiol group of a conserved cysteine residue (Cys387) within the enzyme's active site. nih.govnih.govplos.org This reaction forms a stable, covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation. nih.govplos.orgasm.org The formation of this covalent adduct effectively blocks the enzyme's catalytic activity, preventing the conversion of decaprenylphosphoryl-D-ribose (DPR) to its product, a crucial step in cell wall synthesis. nih.gov
Structure-activity relationship studies have highlighted the critical importance of specific structural motifs for the potent inhibition of DprE1. The 8-nitro group on the benzothiazinone ring is considered essential for the covalent mechanism of action. nih.govasm.org Its replacement with other functional groups has been shown to lead to a significant loss of bactericidal activity. asm.org Crystal structures of DprE1 in complex with BTZ derivatives reveal that in addition to the covalent link with Cys387, other features contribute to binding. nih.govresearchgate.net For instance, a trifluoromethyl group has been identified as another key determinant for the interaction with the enzyme. nih.govresearchgate.net While the covalent bond is a hallmark of this inhibitor class, studies with analogs lacking the reactive nitroso group have shown that noncovalent binding to the DprE1 active site can still occur, although the inhibitory potency is greatly reduced. nih.govbirmingham.ac.uk This indicates that the core benzothiazinone scaffold has an inherent affinity for the enzyme's active site, which is then locked in by the formation of the covalent bond facilitated by the nitro group. nih.gov
Monoamine oxidase (MAO) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurological disorders like Parkinson's disease. nih.gov A series of 2H-1,4-benzothiazin-3(4H)-one derivatives were synthesized and evaluated as inhibitors of the two human MAO isoforms, MAO-A and MAO-B. nih.gov The results demonstrated that these compounds inhibit both isoforms but are significantly more potent and selective as MAO-B inhibitors. nih.gov Several derivatives exhibited IC₅₀ values for MAO-B in the low nanomolar range, indicating high potency. nih.gov
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| 1b | >10 | 0.0027 |
| 1c | >10 | 0.0082 |
| 1d | 0.714 | 0.0096 |
| 1h | >10 | 0.0041 |
Data sourced from a study on 2H-1,4-benzothiazin-3(4H)-one derivatives. nih.gov
The blockade of Adenosine A2A receptors (A2AARs) is another attractive strategy for treating neurodegenerative conditions such as Parkinson's disease. nih.gov While derivatives of the 2H-1,4-benzothiazin-3(4H)-one scaffold are established as MAO-B inhibitors, research into dual-target compounds that also act on A2AAR has focused on a related but structurally distinct isomer, 4H-3,1-benzothiazin-4-one. nih.govnih.gov Studies have successfully identified derivatives of the 4H-3,1-benzothiazin-4-one scaffold that act as potent dual inhibitors of both MAO-B and A2AAR. nih.govacs.org For example, N-(4-oxo-4H-3,1-benzothiazin-2-yl)-4-phenylbutanamide was identified as a potent, dual-acting inhibitor with a Kᵢ of 39.5 nM for human A2AAR and an IC₅₀ of 34.9 nM for human MAO-B. nih.govacs.org These findings suggest that while the core benzothiazinone structure is versatile, specific isomeric scaffolds may be preferred for interacting with different biological targets.
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic approach for Alzheimer's disease. nih.gov A series of novel hybrid compounds based on the 6-acetyl-2H-benzo[b] nih.govplos.orgthiazin-3(4H)-one scaffold were designed and evaluated as cholinesterase inhibitors. nih.gov
The biological evaluation showed that several of these derivatives displayed significant inhibitory activity against AChE, with potencies comparable to the reference drug donepezil. nih.govnih.gov In contrast, none of the tested compounds exhibited significant inhibitory activity against butyrylcholinesterase (BChE), indicating a high degree of selectivity for AChE. nih.gov Molecular docking simulations revealed that the 2H-benzo[b] nih.govplos.orgthiazin-3(4H)-one ring of the active compounds engages in π–π interactions with the indole ring of the Trp286 residue in the AChE active site. nih.gov Additionally, the carbonyl group of the benzothiazinone ring was found to form a hydrogen bond with the amine group of the Ser293 residue, further stabilizing the inhibitor-enzyme complex. nih.gov
| Compound | AChE IC₅₀ (µM) | BChE % Inhibition |
| 3i | 0.027 | <50% |
| 3j | 0.025 | <50% |
| Donepezil (Reference) | 0.021 | Not Reported |
Data for 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] nih.govplos.orgthiazin-3(4H)-one derivatives. nih.govnih.gov
Targeting Cytochrome P450 Lanosterol 14α-Demethylase
Benzothiazinone derivatives have emerged as compounds of interest for their antifungal properties, which are often attributed to the inhibition of key enzymes in fungal cell membrane biosynthesis. A primary target in this pathway is Cytochrome P450 lanosterol 14α-demethylase (CYP51 or Erg11), an essential enzyme for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity, leading to fungal cell death.
The azole class of antifungal drugs are well-known inhibitors of CYP51. nih.gov Research has been directed towards synthesizing 1,4-benzothiazine derivatives with structures that mimic known CYP51 inhibitors, such as ketoconazole, to achieve potent inhibition of this enzyme in pathogenic fungi like Candida albicans. cbijournal.com Molecular docking studies have been employed to visualize the interaction between benzothiazole-related derivatives and the active site of C. albicans lanosterol 14α-demethylase. researchgate.netnih.gov These computational models help in understanding how these compounds bind to the enzyme, often revealing key interactions with amino acid residues within the catalytic pocket. researchgate.net The design of these derivatives often incorporates an azole moiety, which is known to coordinate with the heme iron atom in the active site of cytochrome P450 enzymes, thereby blocking substrate access and inhibiting enzymatic activity. nih.gov
Inhibition of Bacterial Efflux Pumps (e.g., NorA)
In addition to antifungal activity, benzothiazinone derivatives have been investigated as potent inhibitors of bacterial efflux pumps, which are a significant mechanism of antibiotic resistance. These pumps actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and efficacy. The NorA efflux pump in Staphylococcus aureus is a well-studied example, responsible for conferring resistance to a broad range of antimicrobial agents, including fluoroquinolones.
Derivatives of 1,4-benzothiazine have been specifically designed and synthesized to act as NorA efflux pump inhibitors (EPIs). Studies have shown that these compounds can restore the susceptibility of drug-resistant bacterial strains to conventional antibiotics. The mechanism of inhibition is believed to involve the benzothiazinone derivative binding to the efflux pump, thereby preventing the extrusion of the co-administered antibiotic. This synergistic action allows the antibiotic to reach its intracellular target at a concentration sufficient to exert its bactericidal or bacteriostatic effect.
Structure-Activity Relationship (SAR) Analysis
The biological activity of benzothiazinone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds by systematically modifying their scaffold and observing the resulting changes in biological effect.
Correlation Between Structural Modifications and Target Binding Affinity
SAR studies have established a clear link between specific structural features of benzothiazinone derivatives and their binding affinity for biological targets. For instance, in the context of antitubercular activity, modifications at various positions of the benzothiazinone ring system have profound effects on their inhibitory concentration.
| Compound Series | Modification at C-2 | Observed Activity Trend | Reference |
|---|---|---|---|
| N-Substituted Piperidines/Pyrrolidines | Ring size variation (Azetidine, Pyrrolidine vs. Piperidine) | Azetidine ≈ Pyrrolidine > Piperidine in activity | nih.gov |
| Piperazine (B1678402) Derivatives | Introduction of N-acyl or sulfonyl groups | Yielded derivatives with potent activity | nih.gov |
| General C-2 Substituents | Varying secondary amines | Can shift MIC by a factor of up to 10,000 | nih.gov |
Influence of Substituent Electronic and Steric Properties on Activity
The electronic and steric properties of substituents on the benzothiazinone ring are pivotal in modulating biological activity. For antitubercular benzothiazinones, the presence of an electron-withdrawing group, such as a nitro group at the 8-position, is considered essential for their mechanism of action. nih.gov However, studies have also shown that modifying substituents at the C-6 position can influence activity. For example, the presence of electron-withdrawing groups at C-6 is deemed crucial for antimycobacterial efficacy. researchgate.net
The volume and lipophilicity of substituents are also important factors. researchgate.net A strong correlation has been noted between the lipophilicity of certain N-alkylpiperazyl-BTZs and their MIC values. nih.gov However, in other series, such as N-benzylated spiro-heterocycles, a clear correlation between the calculated lipophilicity (logP) and antimycobacterial activity was not observed, suggesting that a complex interplay of factors is at work. nih.gov Steric hindrance can also play a role, for instance, by preventing certain chemical reactions during synthesis or by affecting how the molecule fits into the binding pocket of its target. nih.gov
| Position | Substituent Property | Effect on Activity | Reference |
|---|---|---|---|
| C-8 | Electron-withdrawing (e.g., Nitro group) | Essential for antimycobacterial activity | nih.gov |
| C-6 | Electron-withdrawing groups | Considered essential for antimycobacterial activity | researchgate.net |
| General | Lipophilicity (logP) | Correlates with MIC in some series, but not all | nih.gov |
| General | Volume and Steric Bulk | Important for maintaining activity | researchgate.net |
Conformational Flexibility and its Impact on Biological Recognition
The three-dimensional shape and conformational flexibility of benzothiazinone derivatives are critical for their interaction with biological targets. The 1,4-benzothiazine nucleus is structurally similar to that of phenothiazines, possessing a characteristic fold along the nitrogen-sulfur axis. cbijournal.com This specific conformation is believed to be important for its diverse biological activities. cbijournal.com
Oxidation of the sulfur atom in the benzothiazinone ring to a sulfoxide (B87167) or sulfone leads to changes in the molecule's conformation and total charge densities. acs.org These structural alterations can significantly impact biological activity. For instance, studies on oxidized derivatives of the antitubercular compound BTZ043 revealed that the sulfoxide analogue retained potent activity, whereas the sulfone analogue was much less active. acs.org This suggests that the specific geometry and electronic distribution conferred by the thioether or sulfoxide is more favorable for binding to its target enzyme, DprE1, than the sulfone. acs.org This highlights the importance of maintaining an optimal three-dimensional structure for effective biological recognition and activity.
Elucidation of Cellular and Molecular Pathways Modulated by Benzothiazinones
Beyond direct enzyme inhibition, benzothiazinone derivatives can modulate complex cellular and molecular pathways, leading to a range of biological effects. For example, certain 1,4-benzothiazine analogues have been shown to induce apoptosis (programmed cell death) in thymocytes. nih.gov
The apoptotic pathway initiated by these compounds is multifaceted, involving the activation of a cascade of biochemical events. This includes the activation of enzymes such as phosphatidylcholine-specific phospholipase C (PC-PLC) and acidic sphingomyelinase (aSMase), leading to the generation of ceramide, a lipid second messenger involved in apoptosis signaling. nih.gov Subsequently, this leads to the activation of executioner caspases, such as caspase-3, which are key proteases that dismantle the cell during apoptosis. nih.gov Structure-activity relationship studies on these apoptosis-inducing 1,4-benzothiazines have shown that the structural requirements for caspase activation correlate with those necessary for inducing apoptosis, further linking the chemical structure to the modulation of this specific cellular pathway. nih.gov In the context of antifungal action, the disruption of ergosterol synthesis by CYP51 inhibition can trigger downstream cellular stress responses and ultimately lead to cell death pathways. nih.gov
Computational Approaches and Spectroscopic Characterization in Benzothiazinone Research
Computational Chemistry Applications
Computational chemistry has emerged as an indispensable tool in modern chemical research, enabling the prediction and analysis of molecular behavior at the atomic level. For benzothiazinone research, these in silico methods are pivotal for understanding biological activities and reaction mechanisms.
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design for predicting the interaction between a ligand and its protein target. In the context of benzothiazinone research, docking studies have been employed to investigate the binding modes of various derivatives with biological targets.
For instance, in a study on novel 2H-benzo[b] mdpi.comsemanticscholar.orgthiazin-3(4H)-one derivatives as potential acetylcholinesterase (AChE) inhibitors, molecular docking was used to understand the binding interactions within the enzyme's active site. mdpi.com It was observed that the 2H-benzo[b] mdpi.comsemanticscholar.orgthiazin-3(4H)-one ring of certain derivatives exhibited π–π interactions with the indole ring of the amino acid Trp286. mdpi.com Furthermore, the carbonyl and amino groups of the benzothiazinone ring were found to form hydrogen bonds with key amino acid residues such as Ser293 and Phe295. mdpi.com These interactions are crucial for the inhibitory activity of the compounds.
Another study on benzothiazole (B30560) derivatives as potential acetylcholinesterase inhibitors also utilized molecular docking to explore their binding potential. ajchem-a.com Such analyses provide valuable insights that guide the design of more potent and selective inhibitors. The computational prediction of these binding modes is a critical step in the rational design of new therapeutic agents based on the benzothiazinone scaffold.
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations can elucidate reaction mechanisms, determine the stability of different molecular conformations, and predict spectroscopic properties.
In the study of benzothiazine derivatives, quantum chemical calculations have been applied to understand the stability of different isomers. For example, calculations have shown that for certain benzothiazine structures, the 2H-isomer can be more stable than the 4H-isomer, with a small energy difference between them. nih.gov DFT calculations have also been used to suggest that energy barriers in certain reaction pathways can be overcome, leading to the formation of thermodynamically favorable products. nih.govacs.org These mechanistic insights are fundamental to optimizing synthetic routes and understanding the chemical behavior of benzothiazinones.
In Silico Prediction of Molecular Interactions
Beyond molecular docking, a range of in silico tools are used to predict the physicochemical and pharmacokinetic properties of molecules, which are critical for drug development. These predictions help in assessing the drug-likeness of a compound early in the discovery process.
For example, the SwissADME server is a widely used tool for predicting properties such as lipophilicity, water solubility, and potential for oral absorption. uomustansiriyah.edu.iq Studies on benzothiazole-related compounds have utilized such tools to ensure compliance with established guidelines like Lipinski's rule of five, which helps in predicting the oral bioavailability of a potential drug molecule. uomustansiriyah.edu.iq These in silico predictions of molecular interactions and properties are vital for prioritizing compounds for further experimental investigation.
Advanced Spectroscopic Characterization Techniques
The definitive identification and structural elucidation of newly synthesized compounds rely on a suite of spectroscopic techniques. For benzothiazinone derivatives, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for confirming their chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.
In the characterization of 2H-1,4-benzothiazin-3(4H)-one derivatives, the ¹H NMR spectrum typically shows characteristic signals for the protons of the benzothiazine core and any substituents. For example, the methylene protons of the thiazine (B8601807) ring often appear as a singlet, while the aromatic protons exhibit complex splitting patterns in the downfield region of the spectrum. mdpi.comsemanticscholar.org The chemical shifts and coupling constants of these protons provide valuable information about their chemical environment and spatial relationships.
Similarly, ¹³C NMR spectroscopy is used to identify all the unique carbon atoms in the molecule. The carbonyl carbon of the lactam ring in the benzothiazinone structure typically appears at a characteristic downfield chemical shift. The signals for the aromatic carbons and the methylene carbon of the thiazine ring also provide confirmatory evidence for the core structure. mdpi.comsemanticscholar.org
Table 1: Representative ¹H NMR Spectroscopic Data for 2H-1,4-Benzothiazin-3(4H)-one Derivatives
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₂ (thiazine ring) | ~3.56 | s | - |
| Aromatic H | ~6.9-7.7 | m | - |
| NH (thiazine ring) | ~10.7 | s | - |
Note: The exact chemical shifts and multiplicities will vary depending on the substitution pattern and the solvent used.
Table 2: Representative ¹³C NMR Spectroscopic Data for 2H-1,4-Benzothiazin-3(4H)-one Derivatives
| Carbon | Chemical Shift (δ, ppm) |
| CH₂ (thiazine ring) | ~28.8 |
| Aromatic C | ~116-141 |
| C=O (lactam) | ~165.2 |
Note: The chemical shifts are approximate and depend on the specific derivative and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.
For 7-Acetyl-2H-1,4-benzothiazin-3(4H)-one and related structures, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the lactam, the C=O stretching of the lactam and the acetyl group, and the C-H bonds of the aromatic ring and the methyl group. The presence of a strong absorption band around 1660-1700 cm⁻¹ is indicative of the carbonyl groups, while the N-H stretching vibration is typically observed in the region of 3200-3400 cm⁻¹. mdpi.comsemanticscholar.org
Table 3: Characteristic IR Absorption Bands for 2H-1,4-Benzothiazin-3(4H)-one Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (lactam) | ~3200-3400 |
| C-H Stretch (aromatic) | ~3000-3100 |
| C=O Stretch (lactam) | ~1660-1700 |
| C=O Stretch (acetyl) | ~1670-1690 |
| C-N Stretch | ~1200-1350 |
Note: These are approximate ranges and the exact positions of the bands can be influenced by the molecular structure and physical state of the sample.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a critical analytical technique in the study of benzothiazinone derivatives, providing essential information regarding their molecular weight and structural features through controlled fragmentation. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion [M]⁺.
The fragmentation of this compound under electron impact (EI) or other ionization methods can be predicted based on the fragmentation patterns of related chemical structures, such as ketones, amides, and aromatic compounds. The stable aromatic and heterocyclic rings are expected to result in a relatively intense molecular ion peak.
Key fragmentation pathways for benzothiazinone derivatives often involve cleavages at the bonds adjacent to carbonyl groups and heteroatoms. For this compound, the following fragmentation patterns are anticipated:
Alpha-Cleavage: A primary fragmentation event for ketones is the cleavage of the bond adjacent to the carbonyl group. In this case, the loss of the acetyl group's methyl radical (•CH₃, 15 Da) would generate a stable acylium ion.
Loss of Carbon Monoxide (CO): Following the initial alpha-cleavage, the resulting acylium ion can further fragment by losing a molecule of carbon monoxide (CO, 28 Da).
Cleavage of the Thiazinone Ring: The heterocyclic ring can undergo cleavage. A common fragmentation in related benzothiazepine structures involves the loss of a chlorine atom followed by the elimination of carbon monoxide nih.gov. While the target compound lacks a chlorine substituent, the principle of ring fragmentation, including the loss of CO from the lactam moiety, is a probable pathway.
McLafferty Rearrangement: While less likely for the acetyl group itself, if longer alkyl chains were present on the molecule, this characteristic rearrangement could occur.
The analysis of these fragmentation patterns allows researchers to piece together the structure of the molecule and confirm the identity of synthesized compounds. In studies of benzothiazinone-based drug candidates, mass spectrometry has also been instrumental in identifying covalent adducts with their protein targets, where the inhibitor forms a bond with a cysteine residue in the target enzyme nih.gov.
X-ray Crystallography for Three-Dimensional Structural Analysis
X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms within a crystalline solid, offering precise information on bond lengths, bond angles, and conformational details. While the specific crystal structure of this compound is not detailed in the provided search results, extensive crystallographic studies on closely related 1,4-benzothiazin-3(4H)-one derivatives allow for a robust understanding of its likely solid-state structure nih.gov.
The core 2H-1,4-benzothiazin-3(4H)-one scaffold is not planar. The six-membered thiazinone ring typically adopts a non-planar conformation. For instance, in the related compound 2-Acetyl-4H-benzothiazin-3(2H)-one, the heterocyclic ring is described as having a boat shape, with the sulfur and nitrogen atoms lying nearly in the plane of the fused benzene (B151609) ring, while the two carbon atoms (C2 and C3) are positioned above this plane researchgate.net. Other derivatives have been shown to adopt screw-boat or twisted-boat conformations nih.govnih.gov. This puckering is a characteristic feature of the benzothiazinone ring system.
The table below presents crystallographic data for several derivatives of 2H-1,4-benzothiazin-3(4H)-one, illustrating common crystal systems and space groups for this class of compounds. This comparative data provides a foundation for predicting the crystallographic properties of this compound.
| Compound Name | Formula | Crystal System | Space Group | Reference |
| 4-Benzyl-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one | C₁₅H₁₃NOS | Monoclinic | P2₁/c | nih.gov |
| 4-(Prop-2-ynyl)-2H-1,4-benzothiazin-3(4H)-one | C₁₁H₉NOS | Monoclinic | P2₁/c | nih.gov |
These analyses confirm the non-planar nature of the thiazinone ring and highlight the importance of weak intermolecular forces in defining the solid-state structure of these heterocyclic systems.
Future Research Directions and Potential Applications of Acetylated Benzothiazinones
Exploration as Novel Molecular Probes for Biochemical Pathways
The inherent properties of the benzothiazinone scaffold make it a candidate for development into molecular probes. The heterocyclic structure can be functionalized with fluorophores or other reporter groups. Such modified benzothiazinones could be used to investigate complex biochemical pathways. By tracking the distribution and interaction of these probes within cells or tissues, researchers could gain insights into enzyme function, receptor binding, and other biological processes. The development of fluorescent benzothiazinone derivatives, for instance, could enable real-time imaging of their molecular targets, illuminating their mechanism of action and role in cellular signaling cascades.
Design and Synthesis of Multi-Targeting Agents
The concept of polypharmacology, where a single drug acts on multiple targets, is a growing strategy for treating complex diseases like cancer and neurodegenerative disorders. The benzothiazinone nucleus is a versatile scaffold that can be chemically modified to interact with various biological targets. Future research will likely focus on the rational design and synthesis of multi-targeting benzothiazinone derivatives. By combining the structural features required for interacting with different enzymes or receptors into a single molecule, it may be possible to develop agents with enhanced efficacy and a reduced likelihood of drug resistance. For example, a hybrid molecule incorporating a benzothiazinone core with another pharmacophore could be designed to simultaneously inhibit a key enzyme in a pathogen and a host factor involved in the infection process.
Development of New Lead Compounds in Specific Disease Areas
Benzothiazinone derivatives have shown significant promise as lead compounds in several therapeutic areas, most notably in the treatment of tuberculosis (TB). nih.gov Beyond their antibacterial properties, these compounds are being investigated for a range of other diseases.
Antitubercular Activity: Benzothiazinones (BTZs) are a potent new class of antimycobacterial agents. researchgate.net They have demonstrated remarkable activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.gov The primary target of BTZs is the essential flavoenzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is crucial for the biosynthesis of the mycobacterial cell wall. researchgate.netresearchgate.netmdpi.com By covalently binding to a cysteine residue in the active site of DprE1, BTZs block the synthesis of arabinans, leading to bacterial death. researchgate.netresearchgate.net
Several lead compounds, such as BTZ043 and PBTZ169, have shown nanomolar activity against Mtb. nih.govmdpi.com Research is focused on synthesizing new derivatives to improve their pharmacokinetic profiles, such as aqueous solubility and bioavailability, while retaining high potency. nih.govmdpi.com For instance, the introduction of spiro-heterocycle moieties at the C-2 position has yielded compounds with excellent in vitro activity and improved drug-like properties. nih.gov
| Compound | Modification | Reported Activity (MIC against Mtb H37Rv) | Key Finding |
|---|---|---|---|
| BTZ043 | Core lead compound | Nanomolar activity | Mechanism-based covalent inhibitor of DprE1. researchgate.netresearchgate.net |
| PBTZ169 | Piperazine (B1678402) side chain | <0.004 µM | Highly potent with synergistic effects with other TB drugs. mdpi.com |
| Compound 11l & 11m | C-2 nitrogen spiro-heterocycle | <0.15 µM | Improved aqueous solubility and pharmacokinetic profiles compared to PBTZ169. nih.gov |
| Compound 2c | N-(amino)piperazinyl side chain | <1 ng/mL | Designed to reduce in vivo toxicity while maintaining high potency. nih.gov |
| Compound 37 | Triazole side chain | <0.01 µM | Improved solubility and bioavailability. mdpi.com |
Other Therapeutic Areas: The biological versatility of the benzothiazine scaffold extends beyond antibacterial applications. Derivatives have been explored for various other activities:
Anticancer Activity: The benzothiazine core is a structural component of phenothiazines, which have known antitumor properties. cbijournal.com Certain derivatives have been found to be active against cancer cell lines like HCT-116. cbijournal.com
Anti-inflammatory Activity: Some Schiff and Mannich bases of 4H-1,4-benzothiazin-3(4H)-one have demonstrated anti-inflammatory and analgesic effects. cbijournal.com
Acetylcholinesterase (AChE) Inhibition: Hybrid compounds of benzothiazine and thiadiazole have been designed as AChE inhibitors, showing potential for the treatment of Alzheimer's disease. mdpi.com Specifically, compounds with a 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one core showed significant inhibitory activity against AChE. mdpi.com
Integration of Green Chemistry Principles in Synthetic Strategies
The synthesis of pharmacologically active compounds is increasingly guided by the principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances. mdpi.com Future development of acetylated benzothiazinones will benefit from the integration of these principles. Research into the synthesis of related benzothiazoles has highlighted several environmentally friendly approaches that can be adapted. mdpi.comnih.gov
Key green strategies include:
Use of Water as a Solvent: An efficient method for the one-step synthesis of benzothiazole-2-thiols has been developed using water as the solvent, which avoids the need for volatile organic compounds. rsc.org
Catalyst-Free or Recyclable Catalysts: Syntheses have been reported that proceed under solvent-free conditions or use recyclable catalysts like SnP2O7, which can be reused multiple times without losing activity. mdpi.com
One-Pot, Multi-Component Reactions: Designing synthetic routes where multiple reaction steps are combined into a single operation (a "one-pot" synthesis) reduces energy consumption, reaction time, and the need for purification of intermediates. mdpi.com For example, a three-component method for synthesizing 1,3-thiazine derivatives has been achieved using microwaves. mdpi.com
Use of Benign Reagents: Employing less toxic and more environmentally friendly reagents, such as using a mixture of H2O2/HCl as a catalyst in ethanol (B145695) at room temperature, represents a greener alternative to traditional methods. researchgate.net
Computational-Driven Design of Next-Generation Benzothiazinone Derivatives
In silico methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of new drug candidates. nih.gov For benzothiazinones, computational studies have been instrumental in understanding their mechanism of action and in designing novel derivatives with improved properties. nih.govresearchgate.net
Future research will continue to leverage these computational approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of benzothiazinone derivatives with their biological activity. researchgate.net These models help identify key structural features, or pharmacophores (such as trifluoromethyl, nitro, and piperazine groups), that are essential for activity against targets like Mtb. nih.govresearchgate.net
Molecular Docking: This technique simulates the binding of a ligand (the benzothiazinone derivative) to the active site of its target protein, such as DprE1. researchgate.net Docking studies help predict the binding affinity and interaction patterns, guiding the design of more potent inhibitors. researchgate.netufv.br These studies have been crucial in explaining how BTZ derivatives interact with key residues in the DprE1 active site. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. plos.org These simulations can assess the stability of the interactions predicted by molecular docking and provide a more detailed understanding of the binding energetics. plos.org
ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. researchgate.net This allows researchers to prioritize compounds with favorable drug-like profiles early in the discovery process, reducing late-stage failures.
By integrating these computational methods, researchers can efficiently screen virtual libraries of compounds, prioritize candidates for synthesis, and rationally design next-generation acetylated benzothiazinones with enhanced potency, selectivity, and pharmacokinetic properties. ufv.brplos.orgufv.br
Q & A
Q. What are the recommended protocols for synthesizing 7-Acetyl-2H-1,4-benzothiazin-3(4H)-one, and how can purity be confirmed?
- Methodological Answer : The synthesis typically involves acetylation of the parent benzothiazinone scaffold. A common approach is to react 2H-1,4-benzothiazin-3(4H)-one derivatives with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) under reflux conditions. Purification is achieved via recrystallization or column chromatography. Purity should be confirmed using HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm, ensuring a single peak with ≥95% purity. TLC (Thin-Layer Chromatography) with silica gel plates and ethyl acetate/hexane (1:1) as the mobile phase can provide preliminary purity assessment .
Q. How can spectroscopic methods be employed to characterize this compound?
- Methodological Answer :
- 1H NMR : Identify the acetyl proton resonance at δ 2.3–2.6 ppm (singlet) and aromatic protons in the benzothiazinone ring (δ 6.8–7.5 ppm). The thiazinone NH proton appears as a broad peak at δ 9–10 ppm.
- 13C NMR : The carbonyl carbon of the acetyl group resonates at δ 195–205 ppm, while the benzothiazinone carbonyl appears at δ 165–175 ppm.
- IR : Stretching vibrations for C=O (1670–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups.
- Mass Spectrometry : The molecular ion peak [M+H]+ should match the theoretical molecular weight (C₁₁H₁₁NO₂S: 229.06 g/mol). Compare data with published spectra of analogous benzothiazinones .
Q. What experimental strategies are effective for evaluating the antimicrobial activity of this compound derivatives?
- Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) to determine Minimum Inhibitory Concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans). Include positive controls (e.g., fluconazole for fungi) and solvent controls. Activity trends can be correlated with substituent effects on the benzothiazinone core .
Advanced Research Questions
Q. How can structural contradictions in reported biological activities of this compound derivatives be resolved?
- Methodological Answer : Discrepancies may arise from variations in compound purity, assay conditions, or structural analogs. Address this by:
Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model binding to targets like BK channels or fungal CYP51. Validate predictions with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Compare results with known activators (e.g., NS6180 for BK channels) to identify key binding residues .
Q. How can X-ray crystallography and puckering analysis elucidate the conformation of this compound?
- Methodological Answer :
- Crystallography : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve structures using SHELX (SHELXT for solution, SHELXL for refinement).
- Puckering Analysis : Apply Cremer-Pople parameters to quantify ring distortion. For the six-membered thiazinone ring, calculate puckering amplitude (Q) and phase angles (θ, φ) to describe boat or chair conformations .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
- Methodological Answer : Systematically modify substituents at positions 2, 4, and 7. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
